Cas no 87184-80-3 (5-((tert-Butyldimethylsilyl)oxy)pentanal)

5-((tert-Butyldimethylsilyl)oxy)pentanal structure
87184-80-3 structure
Product Name:5-((tert-Butyldimethylsilyl)oxy)pentanal
Numéro CAS:87184-80-3
Le MF:C11H24O2Si
Mégawatts:216.39256477356
MDL:MFCD09831902
CID:658992
PubChem ID:10987703
Update Time:2025-11-06

5-((tert-Butyldimethylsilyl)oxy)pentanal Propriétés chimiques et physiques

Nom et identifiant

    • 5-((tert-Butyldimethylsilyl)oxy)pentanal
    • 5-(tert-butyldimethylsilyloxy)pentanal
    • Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 5-(tert-butyl-dimethylsilanyloxy)-pentanal
    • 5-(tert-butyldimethylsilyloxy)-1-pentanal
    • 5-(tert-butyldimethylsilyloxy)pentan-1-al
    • 5-[(1,1-dimethylethyl)dimethylsilyloxy]pentanal
    • 5-{[tert-butyl(dimethyl)silyl]oxy}pentanal
    • 6-(tert-butyldimethylsilyloxy)-1-pentanal
    • Pentanal,5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
    • 5-[(tert-Butyldimethylsilyl)oxy]pentanal
    • 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]pentanal (ACI)
    • 5-(tert-Butyldimethylsilanyloxy)pentanal
    • 5-(tert-Butyldimethylsiloxy)pentanal
    • EN300-7381970
    • 5-[tert-butyl(dimethyl)silyl]oxypentanal
    • DB-107302
    • MFCD09831902
    • AKOS016006735
    • 5-(t-Butyldimethylsilyloxy)pentanal
    • DTXSID70450917
    • 5-(tert-butyl-dimethyl-silanyloxy)-pentanal
    • MS-21718
    • YTNNMAIKEURUTO-UHFFFAOYSA-N
    • 87184-80-3
    • F31177
    • SCHEMBL201004
    • MDL: MFCD09831902
    • Piscine à noyau: 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3
    • La clé Inchi: YTNNMAIKEURUTO-UHFFFAOYSA-N
    • Sourire: O=CCCCCO[Si](C(C)(C)C)(C)C

Propriétés calculées

  • Qualité précise: 216.15500
  • Masse isotopique unique: 216.154556538g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 7
  • Complexité: 171
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 26.3Ų

Propriétés expérimentales

  • Le PSA: 26.30000
  • Le LogP: 3.37740

5-((tert-Butyldimethylsilyl)oxy)pentanal PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
T075310-50mg
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3
50mg
$ 510.00 2022-06-03
TRC
T075310-100mg
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3
100mg
$ 850.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52460-250mg
5-[tert-butyl(dimethyl)silyl]oxypentanal
87184-80-3 95%
250mg
¥1172.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52460-100mg
5-[tert-butyl(dimethyl)silyl]oxypentanal
87184-80-3 95%
100mg
¥752.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52460-1g
5-[tert-butyl(dimethyl)silyl]oxypentanal
87184-80-3 95%
1g
¥2902.0 2023-09-06
abcr
AB439549-250 mg
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; .
87184-80-3 95%
250MG
€212.00 2023-07-18
abcr
AB439549-1 g
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; .
87184-80-3 95%
1g
€467.00 2023-07-18
abcr
AB439549-5 g
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; .
87184-80-3 95%
5g
€1,317.00 2023-07-18
eNovation Chemicals LLC
Y0983312-5g
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3 95%
5g
$700 2024-08-02
Key Organics Ltd
MS-21718-100MG
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3 >95%
100mg
£900.75 2025-02-08

5-((tert-Butyldimethylsilyl)oxy)pentanal Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  rt
Référence
Gold-Catalyzed Asymmetric Transformation of Hydroxylated Propargylic Esters
Quintanilla, Carlos D. ; et al, ChemPlusChem, 2023, 88(10),

Méthode de production 2

Conditions de réaction
1.1 Reagents: Tempo ,  Iodobenzene diacetate Solvents: Dichloromethane ;  5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
Total synthesis and absolute configuration of avenolide, extracellular factor in Streptomyces avermitilis
Uchida, Miho; et al, Journal of Antibiotics, 2011, 64(12), 781-787

Méthode de production 3

Conditions de réaction
1.1 Reagents: Isopropylamine Catalysts: (OC-6-33)-Bis[N-[2,6-bis(1-methylethyl)phenyl]benzamidato-κN,κO]bis(N-ethylethan… Solvents: Benzene ;  24 h, 65 °C
1.2 Reagents: Silica
Référence
An easy-to-use, regioselective, and robust bis(amidate) titanium hydroamination precatalyst: mechanistic and synthetic investigations toward the preparation of tetrahydroisoquinolines and benzoquinolizine alkaloids
Zhang, Zhe; et al, Chemistry - A European Journal, 2007, 13(7), 2012-2022

Méthode de production 4

Conditions de réaction
1.1 Reagents: Isopropylamine Catalysts: (OC-6-33)-Bis[N-[2,6-bis(1-methylethyl)phenyl]benzamidato-κN,κO]bis(N-ethylethan… Solvents: Benzene ;  24 h, 65 °C; 65 °C → rt
1.2 Reagents: Silica Solvents: Dichloromethane ;  10 h, rt
Référence
Anti-Markovnikov Intermolecular Hydroamination: A Bis(amidate) Titanium Precatalyst for the Preparation of Reactive Aldimines
Zhang, Zhe; et al, Organic Letters, 2003, 5(24), 4733-4736

Méthode de production 5

Conditions de réaction
Référence
Studies towards the Total Synthesis of Kadcotrione B
Reddy, Julakanti Satyanarayana; et al, Synthesis, 2020, 52(5), 735-743

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dimethylformamide ,  Triethylamine Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
1.2 Reagents: Triethylamine ,  tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane
2.2 Reagents: Triethylamine Solvents: Dichloromethane
Référence
Thermal and catalyzed intramolecular Diels-Alder cyclizations of 2,8,10-undecatrienals
Marshall, James A.; et al, Journal of Organic Chemistry, 1987, 52(7), 1236-45

Méthode de production 7

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  10 min, -78 °C; 45 min, -78 °C
1.3 Reagents: Triethylamine ;  40 min, -78 °C; -78 °C → rt; 1 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Unique Diastereoselectivity Trends in Aminyl Radical Cyclizations onto Silyl Enol Ethers
Zlotorzynska, Maria; et al, Journal of Organic Chemistry, 2010, 75(3), 864-872

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ;  -78 °C
2.2 Reagents: Triethylamine ;  -78 °C → rt
Référence
Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists
He, Shuwen; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(6), 1913-1917

Méthode de production 9

Conditions de réaction
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
2.1 Reagents: Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 3.5 h, -78 °C
2.2 Reagents: Dimethyl sulfide ;  -78 °C → rt
Référence
Syntheses of stereochemically diverse nine-membered ring-containing biaryls
Krishnan, Shyam; et al, Organic Letters, 2004, 6(22), 4021-4024

Méthode de production 10

Conditions de réaction
Référence
A New Henry/Michael/Retro-Henry/Henry Domino Sequence Promoted by Bifunctional Organocatalysts
Quintavalla, Arianna; et al, Advanced Synthesis & Catalysis, 2013, 355(5), 938-946

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tempo Solvents: Dichloromethane ,  Water ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
Référence
Vicinal Bisheterocyclizations of Alkynes via Nucleophilic Interception of a Catalytic Platinum Carbene
Allegretti, Paul A.; et al, Journal of the American Chemical Society, 2013, 135(46), 17266-17269

Méthode de production 12

Conditions de réaction
1.1 Reagents: Triphenylphosphine
Référence
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 3.5 h, -78 °C
1.2 Reagents: Dimethyl sulfide ;  -78 °C → rt
Référence
Syntheses of stereochemically diverse nine-membered ring-containing biaryls
Krishnan, Shyam; et al, Organic Letters, 2004, 6(22), 4021-4024

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Ozone Solvents: Dichloromethane ;  -78 °C; -78 °C → rt
Référence
Perhydrolysis in Ethereal H2O2 Mediated by MoO2(acac)2: Distinct Chemoselectivity between Ketones, Ketals, and Epoxides
An, Xiaosheng; et al, Organic Letters, 2019, 21(5), 1542-1546

Méthode de production 15

Conditions de réaction
Référence
A New Henry/Michael/Retro-Henry/Henry Domino Sequence Promoted by Bifunctional Organocatalysts
Quintavalla, Arianna; et al, Advanced Synthesis & Catalysis, 2013, 355(5), 938-946

Méthode de production 16

Conditions de réaction
1.1 Reagents: Dimethyl sulfide ,  Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane
2.1 Reagents: Dimethyl sulfide Solvents: Dichloromethane
Référence
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Imidazole
1.2 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine
Référence
Highly Stereoselective Total Synthesis of Fully Hydroxy-Protected Mycolactones A and B and Their Stereoisomerization upon Deprotection
Wang, Guangwei; et al, Chemistry - A European Journal, 2011, 17(15), 4118-4130

Méthode de production 18

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
1.3 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.4 -78 °C; 15 min, -78 °C
1.5 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → 23 °C; 1 h, 23 °C
1.6 Reagents: Water ;  23 °C
Référence
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; et al, Organic Letters, 2011, 13(21), 5924-5927

Méthode de production 19

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  1 h, rt
Référence
Palladium-catalyzed allylic alkylation of optically active α-alkenyl-α-acyloxytrialkylsilane
Sakaguchi, Kazuhiko; et al, Tetrahedron Letters, 2005, 46(30), 5009-5012

Méthode de production 20

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane
2.1 Reagents: Dimethyl sulfide ,  Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane
3.1 Reagents: Dimethyl sulfide Solvents: Dichloromethane
Référence
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

Méthode de production 21

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
Référence
Aromatization of 2,2,5-trialkyl-substituted 2,5-dihydrofurans and factors affecting their stabilization
Sharipov, Bulat T.; et al, Chemistry of Heterocyclic Compounds (New York, 2018, 54(4), 403-410

Méthode de production 22

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Toluene ;  10 min, rt → 80 °C; 5 h, 150 psi, 80 °C
Référence
Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand
Yu, Zhiyong; et al, Organic Letters, 2015, 17(13), 3264-3267

5-((tert-Butyldimethylsilyl)oxy)pentanal Raw materials

5-((tert-Butyldimethylsilyl)oxy)pentanal Preparation Products

5-((tert-Butyldimethylsilyl)oxy)pentanal Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:87184-80-3)5-((tert-Butyldimethylsilyl)oxy)pentanal
Numéro de commande:A851482
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:36
Prix ($):251.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:87184-80-3)5-((tert-Butyldimethylsilyl)oxy)pentanal
A851482
Pureté:99%
Quantité:1g
Prix ($):251.0
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